molecular formula C10H11N3O2 B1614205 1H-Indazole, 6-(1-methylethyl)-4-nitro- CAS No. 1000340-87-3

1H-Indazole, 6-(1-methylethyl)-4-nitro-

Cat. No.: B1614205
CAS No.: 1000340-87-3
M. Wt: 205.21 g/mol
InChI Key: ZBXNMYBLEZPGEE-UHFFFAOYSA-N
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Description

1H-Indazole, 6-(1-methylethyl)-4-nitro- is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a nitro group at the 4-position and an isopropyl group at the 6-position on the indazole ring

Preparation Methods

The synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 6-(propan-2-yl)-1H-indazole to introduce the nitro group at the 4-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Indazole, 6-(1-methylethyl)-4-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding ketones or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole, 6-(1-methylethyl)-4-nitro- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound is explored for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-(1-methylethyl)-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the indazole ring can engage in π-π stacking interactions with aromatic residues in proteins. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 1H-Indazole, 6-(1-methylethyl)-4-nitro- include other nitro-substituted indazoles and indazole derivatives with different substituents. For example:

    4-Nitro-1H-indazole: Lacks the isopropyl group, which may affect its solubility and biological activity.

    6-(Propan-2-yl)-1H-indazole: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.

    4-Nitro-6-methyl-1H-indazole: Has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.

The uniqueness of 1H-Indazole, 6-(1-methylethyl)-4-nitro- lies in the combination of the nitro and isopropyl groups, which confer specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

4-nitro-6-propan-2-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)7-3-9-8(5-11-12-9)10(4-7)13(14)15/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXNMYBLEZPGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646696
Record name 4-Nitro-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-87-3
Record name 6-(1-Methylethyl)-4-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-6-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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